Cas no 88105-23-1 (4-acetylthiophene-2-carboxylic acid)

4-acetylthiophene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Thiophenecarboxylic acid, 4-acetyl-
- 4-acetylthiophene-2-carboxylic acid
- 4-acetyl-2-thio-phenecarboxylic acid
- 88105-23-1
- Z1123806397
- EN300-70077
- DTXSID80522896
- 4-acetyl-2-thiophenecarboxylic acid
- AKOS022638049
- 4-Acetylthiophene-2-carboxylicacid
- SCHEMBL5357129
- XYGMOSFVNZUTEK-UHFFFAOYSA-N
- G45315
- DB-380484
-
- インチ: InChI=1S/C7H6O3S/c1-4(8)5-2-6(7(9)10)11-3-5/h2-3H,1H3,(H,9,10)
- InChIKey: XYGMOSFVNZUTEK-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C1=CSC(=C1)C(=O)O
計算された属性
- せいみつぶんしりょう: 170.00376522g/mol
- どういたいしつりょう: 170.00376522g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 362.2±27.0 °C at 760 mmHg
- フラッシュポイント: 172.9±23.7 °C
- じょうきあつ: 0.0±0.9 mmHg at 25°C
4-acetylthiophene-2-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-acetylthiophene-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-70077-0.25g |
4-acetylthiophene-2-carboxylic acid |
88105-23-1 | 95% | 0.25g |
$188.0 | 2023-05-03 | |
TRC | A165753-25mg |
4-acetylthiophene-2-carboxylic acid |
88105-23-1 | 25mg |
$ 70.00 | 2022-06-08 | ||
1PlusChem | 1P004GJP-500mg |
2-Thiophenecarboxylic acid, 4-acetyl- |
88105-23-1 | 95% | 500mg |
$492.00 | 2025-02-21 | |
1PlusChem | 1P004GJP-10g |
2-Thiophenecarboxylic acid, 4-acetyl- |
88105-23-1 | 95% | 10g |
$2564.00 | 2024-04-20 | |
1PlusChem | 1P004GJP-5g |
2-Thiophenecarboxylic acid, 4-acetyl- |
88105-23-1 | 95% | 5g |
$1551.00 | 2025-03-21 | |
A2B Chem LLC | AC07269-50mg |
2-Thiophenecarboxylic acid, 4-acetyl- |
88105-23-1 | 95% | 50mg |
$128.00 | 2024-04-19 | |
A2B Chem LLC | AC07269-100mg |
2-Thiophenecarboxylic acid, 4-acetyl- |
88105-23-1 | 95% | 100mg |
$174.00 | 2024-04-19 | |
A2B Chem LLC | AC07269-1g |
2-Thiophenecarboxylic acid, 4-acetyl- |
88105-23-1 | 95% | 1g |
$530.00 | 2024-04-19 | |
1PlusChem | 1P004GJP-100mg |
2-Thiophenecarboxylic acid, 4-acetyl- |
88105-23-1 | 95% | 100mg |
$213.00 | 2025-02-21 | |
A2B Chem LLC | AC07269-250mg |
2-Thiophenecarboxylic acid, 4-acetyl- |
88105-23-1 | 95% | 250mg |
$233.00 | 2024-04-19 |
4-acetylthiophene-2-carboxylic acid 関連文献
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
4-acetylthiophene-2-carboxylic acidに関する追加情報
2-Thiophenecarboxylic Acid, 4-Acetyl-: A Comprehensive Overview
2-Thiophenecarboxylic acid, 4-acetyl- (CAS No. 88105-23-1) is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, also referred to as 4-acetylthiophene-2-carboxylic acid, belongs to the thiophene family of compounds, which are known for their unique electronic properties and versatile applications. The molecule consists of a thiophene ring with a carboxylic acid group at position 2 and an acetyl group at position 4, making it a valuable building block in the synthesis of advanced materials and pharmaceutical agents.
The synthesis of 2-thiophenecarboxylic acid, 4-acetyl- typically involves multi-step organic reactions, often utilizing thiophene derivatives as starting materials. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving the overall yield. Researchers have explored various strategies, including oxidative coupling and cross-coupling reactions, to optimize the preparation of this compound. These methods not only enhance the scalability of production but also pave the way for its integration into large-scale industrial applications.
In terms of chemical properties, 2-thiophenecarboxylic acid, 4-acetyl- exhibits a combination of aromaticity and functional group reactivity that makes it highly versatile. The thiophene ring provides stability and conjugation, while the carboxylic acid group introduces acidity and reactivity towards nucleophilic substitution. The acetyl group at position 4 adds an additional layer of functionality, enabling further chemical modifications. This compound has been extensively studied for its potential in drug design, where its structural features can be exploited to create bioactive molecules with specific pharmacological profiles.
Recent studies have highlighted the role of 2-thiophenecarboxylic acid, 4-acetyl- in the development of novel pharmaceutical agents. For instance, researchers have investigated its ability to act as a scaffold for designing anti-inflammatory drugs by leveraging its electron-withdrawing properties. Additionally, this compound has shown promise in the synthesis of anticancer agents due to its potential to induce apoptosis in cancer cells while sparing healthy cells. These findings underscore its importance in medicinal chemistry and drug discovery efforts.
Beyond pharmaceutical applications, 2-thiophenecarboxylic acid, 4-acetyl- has found utility in materials science. Its ability to form self-assembled monolayers (SAMs) on various substrates makes it a valuable component in the fabrication of nanoscale devices. Recent research has demonstrated that SAMs derived from this compound exhibit excellent electrical properties and stability under harsh conditions, making them suitable for use in organic electronics and sensors. Furthermore, its incorporation into polymer matrices has been shown to enhance mechanical strength and thermal stability, opening new avenues for advanced composite materials.
The environmental impact and safety profile of 2-thiophenecarboxylic acid, 4-acetyl- have also been subjects of recent investigation. Studies indicate that this compound is biodegradable under certain conditions, which is a positive attribute for its sustainable use in industrial processes. However, further research is needed to fully understand its environmental fate and potential risks to ecosystems.
In conclusion, 2-thiophenecarboxylic acid, 4-acetyl- (CAS No. 88105-23-1) is a multifaceted compound with significant potential across diverse fields. Its unique chemical properties and functional versatility make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to play an increasingly important role in advancing scientific innovation.
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